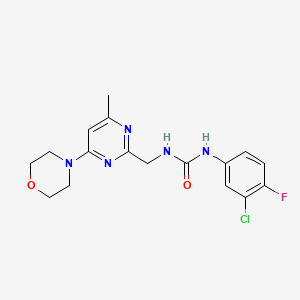

1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea

Description

1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClFN5O2/c1-11-8-16(24-4-6-26-7-5-24)23-15(21-11)10-20-17(25)22-12-2-3-14(19)13(18)9-12/h2-3,8-9H,4-7,10H2,1H3,(H2,20,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROLEUWSSHTQGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)NC2=CC(=C(C=C2)F)Cl)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea typically involves the reaction of 3-chloro-4-fluoroaniline with an isocyanate derivative. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature to ensure the formation of the desired urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine derivative.

Scientific Research Applications

The compound has shown promise in several biological evaluations:

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against a range of pathogens. For instance, quinolinyl pyrimidines related to this compound have demonstrated inhibition of Mycobacterium tuberculosis NDH-2, which is crucial for the survival of the bacteria .

- Anticancer Activity : The compound has been evaluated for its anticancer properties. Studies have shown that certain structural analogs can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation .

Synthesis and Characterization

The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea typically involves multi-step reactions that include:

- Formation of Urea Linkage : The initial step usually involves the reaction of an appropriate isocyanate with an amine derivative.

- Substitution Reactions : Subsequent steps may involve halogenation and alkylation processes to introduce the chloro and methyl groups respectively.

- Purification : The final product is purified using methods such as recrystallization or chromatography to ensure high purity for biological testing.

The characterization of the synthesized compound is often performed using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Therapeutic Potential

The therapeutic potential of this compound extends into several areas:

- Infectious Diseases : Due to its antimicrobial properties, there is potential for its use in treating infections caused by resistant strains of bacteria, including those responsible for tuberculosis and other serious infections .

- Cancer Treatment : Given its ability to induce apoptosis in cancer cells, further development could lead to new treatments for various types of cancer, particularly those that are resistant to conventional therapies .

Case Studies

Several studies have documented the efficacy of related compounds in clinical settings:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

- 1-(3-Chloro-4-fluorophenyl)-3-(pyridin-2-ylmethyl)urea

- 1-(3-Chloro-4-fluorophenyl)-3-(benzyl)urea

- 1-(3-Chloro-4-fluorophenyl)-3-(methyl)urea

Uniqueness

1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea is unique due to the presence of the morpholinopyrimidine moiety, which can impart specific biological and chemical properties. This structural feature may enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications.

Biological Activity

1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula: C14H16ClF2N5O

- Molecular Weight: 335.76 g/mol

- CAS Number: Not explicitly available in the search results but can be derived from the chemical structure.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. It has been shown to interact with various targets, including:

- Kinases: The compound exhibits inhibitory activity against certain kinases, which are critical in signal transduction pathways that regulate cell growth and division.

- Receptors: It may also act as an antagonist or modulator for specific receptors involved in inflammatory responses.

In Vitro Studies

In vitro studies have demonstrated that this compound has significant effects on cell viability and proliferation. The following table summarizes key findings from various studies:

In Vivo Studies

Preclinical trials involving animal models have also indicated promising results. For instance, administration of the compound led to a reduction in tumor size in xenograft models, suggesting its potential as an anti-cancer agent.

Case Studies

-

Case Study 1: Lung Cancer Treatment

- In a study involving A549 cells, treatment with the compound resulted in a significant decrease in tumor growth when administered in combination with standard chemotherapy agents. The combination therapy showed enhanced efficacy compared to monotherapy.

-

Case Study 2: Anti-inflammatory Effects

- Another study focused on the anti-inflammatory properties of the compound demonstrated that it significantly reduced levels of pro-inflammatory cytokines in LPS-stimulated macrophages, indicating its potential use in treating inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the morpholinopyrimidine core via cyclization of hydrazine derivatives with carbonyl compounds under reflux conditions (e.g., ethanol, 80°C, 6–12 hours).

- Step 2 : Introduction of the methyl group at the 4-position of pyrimidine using alkylation agents like methyl iodide in the presence of a base (e.g., K₂CO₃).

- Step 3 : Coupling the morpholinopyrimidine intermediate with 3-chloro-4-fluoroaniline via a urea linkage using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous DMF .

Critical Considerations : Optimize reaction time, solvent polarity, and purification methods (e.g., column chromatography or recrystallization) to achieve >95% purity.

Q. What analytical techniques are essential for characterizing this compound?

- Structural Confirmation :

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–7.5 ppm), morpholine protons (δ 3.5–3.7 ppm), and urea NH (δ 8.2–8.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., C₁₉H₂₀ClFN₅O₂, expected m/z 428.1294).

- Purity Assessment :

- HPLC : Use a C18 column (ACN/H₂O gradient, 0.1% TFA) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action of this compound?

- Kinase Inhibition Assays : Screen against a panel of kinases (e.g., EGFR, VEGFR) using ADP-Glo™ or radioactive [γ-³²P]ATP assays. IC₅₀ values can identify primary targets .

- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound and kinase ATP-binding pockets (e.g., validate binding affinity to EGFR’s hydrophobic cleft via π-π stacking with Phe723) .

- Competitive Binding Studies : Co-incubate with known inhibitors (e.g., gefitinib) to assess displacement in cellular assays .

Q. How to address discrepancies in reported biological activity data?

- Statistical Analysis : Apply ANOVA or Student’s t-test to compare IC₅₀ values across studies. Consider batch variability in compound purity or assay conditions.

- Control Experiments :

- Validate cell line authenticity (STR profiling).

- Standardize assay parameters (e.g., pH, serum concentration).

- Orthogonal Assays : Cross-verify results using SPR (surface plasmon resonance) for binding kinetics and in vivo xenograft models for efficacy .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.